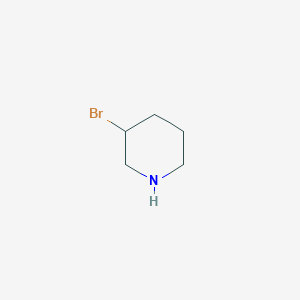

3-Bromopiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKQNQADWLIDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329536 | |

| Record name | 3-bromopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102776-55-6 | |

| Record name | 3-bromopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromopiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of 3-Bromopiperidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its characteristics, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Physical and Chemical Properties

This compound is a substituted piperidine ring with a bromine atom at the 3-position. It is typically available as a free base or as a more stable hydrobromide salt. The properties of both forms are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀BrN | [1] |

| Molecular Weight | 164.04 g/mol | [1] |

| CAS Number | 102776-55-6 | [1] |

| Boiling Point | 182 °C | |

| Density | 1.403 g/cm³ | |

| Flash Point | 64 °C | |

| pKa (Predicted) | 8.73 ± 0.10 | |

| Storage | Store in a dark, dry place, under -20°C in a sealed container. |

Table 2: Physical and Chemical Properties of this compound Hydrobromide

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁Br₂N | [2][3] |

| Molecular Weight | 244.96 g/mol | [2][3] |

| CAS Number | 54288-72-1 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 275-285 °C | [2] |

| Storage | 2-8°C | [2] |

Chemical Reactivity and Stability

This compound is a versatile intermediate in organic synthesis. The presence of the bromine atom, a good leaving group, allows for various nucleophilic substitution reactions at the C-3 position of the piperidine ring. The secondary amine functionality is also reactive and can undergo N-alkylation, N-acylation, and other common amine reactions.

The stability of this compound as a free base can be limited, and it is often handled and stored as its hydrobromide salt for improved stability.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, based on general organic chemistry principles, the following representative protocols can be proposed.

Synthesis of this compound from 3-Hydroxypiperidine

A common method for the conversion of secondary alcohols to alkyl bromides involves the use of phosphorus tribromide (PBr₃). This reaction typically proceeds with an inversion of stereochemistry.

General Protocol:

-

Reaction Setup: A solution of 3-hydroxypiperidine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by distillation under reduced pressure or by column chromatography.

Purification by Column Chromatography

Due to the basic nature of the piperidine nitrogen, standard silica gel chromatography may lead to product streaking and poor separation. To mitigate this, a modified approach is recommended.

Protocol:

-

Stationary Phase: Neutral or basic alumina can be used as the stationary phase. Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small percentage of a tertiary amine (e.g., 1-2% triethylamine)[4].

-

Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis[5]. For basic compounds, adding a small amount of triethylamine to the eluent can improve the separation[4].

-

Procedure: The crude this compound is loaded onto the prepared column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.

Spectroscopic Analysis

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~4.0-4.5 | Multiplet | Proton attached to the carbon bearing the bromine atom (CH-Br). |

| ~2.5-3.5 | Multiplets | Protons on the carbons adjacent to the nitrogen atom (CH₂-N). | |

| ~1.5-2.2 | Multiplets | Remaining protons on the piperidine ring. | |

| Broad singlet | Amine proton (N-H), chemical shift can vary with solvent and concentration. | ||

| ¹³C NMR | ~50-60 | Carbon bearing the bromine atom (C-Br). | |

| ~45-55 | Carbons adjacent to the nitrogen atom (C-N). | ||

| ~20-35 | Remaining carbons in the piperidine ring. |

Biological Activity and Signaling Pathways

The biological activity of this compound itself has not been extensively studied and reported in the scientific literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological targets[6][7].

Derivatives of 3-substituted piperidines have been investigated for various pharmacological activities, including as PI3Kδ inhibitors for potential anti-cancer applications and as agents targeting cathepsin K for the treatment of osteoporosis[8][9]. The bromine atom in this compound serves as a convenient synthetic handle to introduce a variety of functional groups at the 3-position, enabling the generation of libraries of compounds for biological screening.

Given the lack of specific information on the signaling pathways directly modulated by this compound, a diagram illustrating a key experimental workflow is provided below.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of piperidine-containing molecules with potential therapeutic applications. While detailed experimental and biological data for the compound itself are somewhat limited in the public domain, this guide provides a comprehensive summary of its known physical and chemical properties, along with representative protocols for its synthesis and purification. Further research into the specific biological activities of this compound and its derivatives could uncover novel therapeutic agents.

References

- 1. This compound | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrobromide 54288-72-1 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Purification [chem.rochester.edu]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromopiperidine hydrochloride, a valuable building block in the development of novel pharmaceuticals. The following sections detail the most common synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent motif in many pharmaceuticals, and the presence of a bromine atom at the 3-position offers a versatile handle for further chemical modifications through various cross-coupling and nucleophilic substitution reactions. This guide will focus on the most practical and widely described methods for the preparation of this compound hydrochloride, primarily starting from 3-hydroxypiperidine and its N-protected derivatives.

Synthetic Pathways

Two principal synthetic pathways have been identified as the most viable for the synthesis of this compound hydrochloride. The first involves the direct bromination of 3-hydroxypiperidine, while the second employs a protecting group strategy, starting with N-Boc-3-hydroxypiperidine. A third, less common route, involves the direct, selective bromination of piperidine, which presents significant regioselectivity challenges.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound HCl.

Experimental Protocols

Route 1: Synthesis from 3-Hydroxypyridine

This route involves the initial reduction of commercially available 3-hydroxypyridine to 3-hydroxypiperidine, followed by bromination and subsequent hydrochloride salt formation.

Step 1: Synthesis of 3-Hydroxypiperidine

The hydrogenation of 3-hydroxypyridine is a common method to produce 3-hydroxypiperidine.

Experimental Workflow for Hydrogenation

Caption: Workflow for the hydrogenation of 3-hydroxypyridine.

Detailed Protocol:

A patented procedure describes the hydrogenation of 3-hydroxypyridine using a rhodium-carbon catalyst.[1]

| Parameter | Value |

| Starting Material | 3-Hydroxypyridine (Compound 1) |

| Catalyst | 5% Rhodium on Carbon |

| Solvent | Water |

| Hydrogen Pressure | 6 MPa |

| Temperature | 85 °C |

| Reaction Time | 5 hours |

| Yield | Not explicitly stated for this step |

Procedure:

-

In an autoclave, add 3-hydroxypyridine (110 kg), 5% rhodium on carbon (1 kg), and water (100 L).[1]

-

Pressurize the autoclave with hydrogen to 6 MPa.[1]

-

Heat the reaction mixture to 85 °C and maintain for 5 hours.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.[1]

-

Filter the reaction mixture to recover the rhodium on carbon catalyst.[1]

-

The filtrate containing 3-hydroxypiperidine can be used in the subsequent steps.

Step 2: Bromination of 3-Hydroxypiperidine (General Procedure)

Conceptual Workflow for Appel Reaction

Caption: Conceptual workflow for the Appel reaction.

Step 3: Formation of this compound Hydrochloride Salt

The final step is the conversion of the this compound free base to its hydrochloride salt.

Detailed Protocol:

A general and effective method for forming the hydrochloride salt is by treating a solution of the free base with hydrochloric acid in a suitable solvent.[2]

| Parameter | Value |

| Starting Material | This compound (free base) |

| Reagent | Isopropanol saturated with HCl (IPA-HCl) |

| Solvent | Toluene (from previous step) |

| Temperature | 0-10 °C |

| Endpoint | pH 2 |

| Reaction Time | ~1 hour |

Procedure:

-

Cool the organic layer containing this compound to 0-10 °C.[2]

-

Slowly add isopropanol saturated with hydrochloric acid (IPA-HCl) until the pH of the reaction mixture reaches 2.[2]

-

Stir the mixture for approximately 1 hour at the same temperature.[2]

-

The resulting solid, this compound hydrochloride, can be isolated by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum.[2]

Route 2: Synthesis via N-Boc Protected Intermediate

This route involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by bromination and subsequent deprotection to yield the hydrochloride salt.

Step 1: Synthesis of N-Boc-3-Hydroxypiperidine

Detailed Protocol:

A high-yielding procedure for the Boc protection of 3-hydroxypiperidine has been reported.[1]

| Parameter | Value |

| Starting Material | (S)-3-hydroxypiperidine D-pyroglutamate (Compound 4) |

| Reagent | Di-tert-butyl dicarbonate (Boc)₂O |

| Base | Sodium hydroxide |

| Solvent | Water |

| Temperature | Room temperature |

| Reaction Time | 6 hours |

| Yield | 94.6% |

Procedure:

-

To a reactor, add (S)-3-hydroxypiperidine D-pyroglutamate (200 kg), water (500 L), and sodium hydroxide (80 kg).[1]

-

At room temperature, add di-tert-butyl dicarbonate (518 kg) in portions.[1]

-

Continue the reaction for 6 hours after the addition is complete.[1]

-

Extract the aqueous phase with ethyl acetate (300 L, then 2 x 100 L).[1]

-

Combine the organic phases and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.[1]

Step 2: Bromination of N-Boc-3-Hydroxypiperidine (General Procedure)

Similar to the unprotected route, the Appel reaction is a suitable method for the bromination of N-Boc-3-hydroxypiperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Detailed Protocol:

A common method for Boc deprotection is the use of a strong acid such as hydrochloric acid in an organic solvent.

| Parameter | Value |

| Starting Material | N-Boc-3-Bromopiperidine |

| Reagent | 4M HCl in Dioxane |

| Solvent | Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

Procedure:

-

Stir the N-Boc-3-bromopiperidine in a solution of 4M HCl in dioxane.

-

Maintain the reaction at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to provide this compound hydrochloride as a solid.

Data Summary

Table 1: Summary of Yields for Key Synthetic Steps

| Reaction | Starting Material | Product | Reported Yield |

| Boc Protection | (S)-3-hydroxypiperidine D-pyroglutamate | (S)-N-Boc-3-hydroxypiperidine | 94.6%[1] |

| Bromination (of piperidine-2,6-dione) | Piperidine-2,6-dione | This compound-2,6-dione | 99%[3] |

Note: Specific yields for the bromination of 3-hydroxypiperidine and N-Boc-3-hydroxypiperidine, and for the deprotection/salt formation step were not explicitly found in the reviewed literature and will be dependent on the specific conditions employed.

Conclusion

The synthesis of this compound hydrochloride can be effectively achieved through multiple synthetic routes, with the most practical approaches starting from 3-hydroxypyridine or its N-Boc protected derivative. The choice of route will depend on the availability of starting materials, desired scale of production, and the need for enantiopure products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of the bromination and salt formation steps may be required to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to 3-Bromopiperidine and its Derivatives for Drug Discovery

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Bromopiperidine and its synthetically versatile derivative, this compound-2,6-dione. This document provides key physicochemical data, detailed experimental protocols, and illustrates their pivotal role in the synthesis of advanced therapeutics.

Core Compound Identification and Properties

While both this compound and this compound-2,6-dione are valuable chemical entities, it is crucial to distinguish between them for proper application in synthesis and research. This compound-2,6-dione, in particular, is a key building block in the development of novel pharmaceuticals due to its reactive bromine atom and dicarboximide functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102776-55-6 | [1] |

| Molecular Formula | C₅H₁₀BrN | [1][2] |

| Molecular Weight | 164.04 g/mol | [1][2] |

| Synonyms | Piperidine, 3-bromo- | [1] |

Table 2: Physicochemical Properties of this compound-2,6-dione

| Property | Value | Source |

| CAS Number | 62595-74-8 | [3][4] |

| Molecular Formula | C₅H₆BrNO₂ | [3] |

| Molecular Weight | 192.01 g/mol | [3] |

| Synonyms | 3-bromo-2,6-piperidinedione, 3-bromoglutarimide | [5] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 107-111 °C | [5] |

| Boiling Point | 336.4 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water, soluble in polar organic solvents like DMF and DMSO. | [7] |

Role in Pharmaceutical Synthesis

This compound-2,6-dione is a critical intermediate in the synthesis of a variety of pharmaceutical agents, including antipsychotics, antidepressants, and anticonvulsants. Its primary utility lies in its role as a precursor for more complex, biologically active molecules. The bromine atom at the 3-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities.

One of the most significant applications of this compound-2,6-dione is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound-2,6-dione is a key component in the formation of the E3 ligase-binding moiety of many PROTACs.

References

- 1. This compound | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 62595-74-8 Cas No. | this compound-2,6-dione | Apollo [store.apolloscientific.co.uk]

- 5. This compound-2,6-dione (CAS 62595-74-8) [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

Spectral Data Analysis of 3-Bromopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromopiperidine. Due to the limited availability of experimentally derived public data, this document leverages high-quality predictive algorithms to offer a detailed examination of its structural features. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the spectral characteristics of this compound.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the protons on the piperidine ring. The presence of the bromine atom at the C3 position induces a significant downfield shift for the proton at this position (H3). The chemical shifts are influenced by the electronegativity of the adjacent bromine and nitrogen atoms, as well as through-bond and through-space coupling interactions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H3 | 4.22 | tt | J = 8.0, 4.0 |

| H2eq | 3.25 | ddd | J = 12.0, 4.0, 2.0 |

| H6eq | 3.10 | dt | J = 12.0, 2.0 |

| H2ax | 2.95 | ddd | J = 12.0, 8.0, 4.0 |

| H6ax | 2.70 | ddd | J = 12.0, 12.0, 4.0 |

| H5eq | 2.15 | dddd | J = 12.0, 4.0, 4.0, 2.0 |

| H4eq | 2.05 | dddd | J = 12.0, 4.0, 4.0, 2.0 |

| H4ax | 1.80 | dddd | J = 12.0, 12.0, 8.0, 4.0 |

| H5ax | 1.65 | dddd | J = 12.0, 12.0, 12.0, 4.0 |

| NH | 1.50 | br s | - |

Note: The data presented is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data of this compound

The predicted ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the bromine (C3) is significantly deshielded and appears at the lowest field. The chemical shifts of the other carbon atoms are influenced by their proximity to the nitrogen and bromine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 55.0 |

| C2 | 52.0 |

| C6 | 48.0 |

| C5 | 30.0 |

| C4 | 25.0 |

Note: The data presented is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for acquiring ¹H and ¹³C NMR spectra. These can be adapted for the specific analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d₄, or Dimethyl sulfoxide-d₆). The choice of solvent can influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrumentation: NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): Typically 8 to 16 scans for sufficient signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Relaxation Delay (D1): A delay of 2-5 seconds.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of NMR spectral data, from initial sample preparation to final structure elucidation.

Caption: A generalized workflow for NMR spectral analysis.

This guide provides a foundational understanding of the predicted NMR spectral data for this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental NMR data.

A Comparative Analysis of the Reactivity of 3-Bromopiperidine-2,6-dione and 3-Bromopiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical reactivity of 3-Bromopiperidine-2,6-dione and this compound. Understanding the distinct reactivity profiles of these two molecules is crucial for their effective application as synthetic intermediates in medicinal chemistry and drug development, particularly in the synthesis of targeted therapies such as proteolysis-targeting chimeras (PROTACs).

Introduction: Structural and Electronic Overview

This compound-2,6-dione and this compound share a common piperidine scaffold and a bromine substituent at the 3-position. However, the presence of two carbonyl groups in the dione derivative dramatically alters its electronic properties and, consequently, its reactivity compared to the simple secondary amine.

This compound-2,6-dione , also known as 3-bromoglutarimide, features a piperidine ring with two carbonyl groups at the 2 and 6 positions. These electron-withdrawing groups significantly influence the reactivity of both the C-Br bond and the N-H proton.

This compound is a secondary amine with a bromine atom on the adjacent carbon. The lone pair of electrons on the nitrogen atom plays a crucial role in its reactivity, often leading to intramolecular reactions.

Quantitative Data Summary

| Property | This compound-2,6-dione | This compound |

| Molecular Formula | C₅H₆BrNO₂ | C₅H₁₀BrN |

| Molecular Weight | 192.01 g/mol | 164.04 g/mol |

| Predicted pKa | ~10.08 | ~8.73 |

The predicted pKa values highlight a key difference: the nitrogen in this compound is significantly more basic than the nitrogen in this compound-2,6-dione. The electron-withdrawing effect of the two carbonyl groups in the dione reduces the basicity of the nitrogen atom.

Comparative Reactivity Analysis

The reactivity of these two compounds is dictated by the interplay of their functional groups.

Reactivity of this compound-2,6-dione

The presence of the two electron-withdrawing carbonyl groups makes the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity makes this compound-2,6-dione a versatile building block for introducing various substituents at the 3-position of the piperidine-2,6-dione core.

Key Reactions:

-

Nucleophilic Substitution: this compound-2,6-dione readily undergoes S"N"2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The bromine atom acts as a good leaving group, facilitated by the electron-withdrawing nature of the adjacent carbonyls. This reactivity is fundamental to its use in the synthesis of complex molecules, including PROTACs.

-

Acidity of the N-H bond: The N-H proton is acidic due to the resonance stabilization of the resulting conjugate base by the two carbonyl groups. This allows for N-alkylation or N-arylation under basic conditions.

Reactivity of this compound

In contrast to the dione, the reactivity of this compound is significantly influenced by the presence of the secondary amine.

Key Reactions:

-

Intramolecular Cyclization: The nitrogen atom can act as an internal nucleophile, leading to the formation of a strained bicyclic aziridinium ion intermediate. This intermediate is highly reactive and can be attacked by external nucleophiles at either of the two carbons of the aziridinium ring. This intramolecular cyclization can compete with direct intermolecular nucleophilic substitution at the C-Br bond.

-

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and readily undergoes reactions with electrophiles such as alkyl halides and acyl chlorides. Protection of the nitrogen is often necessary to perform selective reactions at the C-Br bond.

-

Nucleophilic Substitution at C-Br: For nucleophilic substitution to occur at the C-3 position, the nitrogen atom is typically protected (e.g., as a carbamate) to prevent intramolecular side reactions and N-alkylation. The reactivity of the C-Br bond in an N-protected this compound is generally lower than in this compound-2,6-dione due to the absence of the activating carbonyl groups.

Experimental Protocols

Synthesis of a PROTAC Precursor using this compound-2,6-dione

This protocol describes the nucleophilic substitution of the bromine atom in this compound-2,6-dione with an aniline derivative, a key step in the synthesis of certain PROTACs.

Reaction: Nucleophilic substitution of this compound-2,6-dione with tert-butyl (3-aminophenyl)carbamate.

Materials:

-

This compound-2,6-dione

-

tert-butyl (3-aminophenyl)carbamate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Nitrogen atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tert-butyl (3-aminophenyl)carbamate (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

-

Add this compound-2,6-dione (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

General Protocol for Nucleophilic Substitution on N-Protected this compound

This protocol outlines a general procedure for the substitution of the bromine atom in an N-protected this compound. The choice of protecting group, nucleophile, solvent, and temperature will depend on the specific substrate and desired product.

Reaction: Nucleophilic substitution on N-Boc-3-bromopiperidine.

Materials:

-

N-Boc-3-bromopiperidine

-

Nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

-

Base (if required, e.g., potassium carbonate, triethylamine)

-

Nitrogen atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve N-Boc-3-bromopiperidine (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Add the nucleophile (1.1-2.0 eq) and a base (if necessary) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for several hours to days.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the 3-substituted N-Boc-piperidine.

Visualization of a Key Experimental Workflow

The following diagram illustrates the role of this compound-2,6-dione as a key building block in the synthesis of a Proteolysis-Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.

Caption: Workflow for PROTAC Synthesis.

Conclusion

The 3-Bromopiperidine Scaffold: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 3-bromopiperidine scaffold is a pivotal building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the piperidine ring and the reactive bromine substituent, make it a versatile starting material for the synthesis of a diverse array of complex molecules with significant biological activity. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the this compound scaffold, with a focus on N-protected derivatives, which are most commonly employed in modern synthetic chemistry.

Core Reactivity Principles

The reactivity of the this compound scaffold is primarily dictated by the C-Br bond at the 3-position and the conformational dynamics of the piperidine ring. The nitrogen atom's lone pair and the nature of its substituent (e.g., a protecting group) also play a crucial role in modulating the scaffold's reactivity.

Conformational Analysis and its Influence on Reactivity

The piperidine ring exists predominantly in a chair conformation. A substituent at the 3-position can occupy either an axial or an equatorial position. The equilibrium between these two conformers is a critical determinant of the scaffold's reactivity, particularly in stereoselective reactions.

Generally, the equatorial conformer is more stable for larger substituents to minimize steric hindrance. However, electronic effects, such as hyperconjugation and dipole-dipole interactions, can influence this equilibrium. The orientation of the C-Br bond (axial or equatorial) directly impacts the stereochemical outcome of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the this compound scaffold is nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions are fundamental to the introduction of a wide array of functional groups at the 3-position.

SN2 Reactions

Bimolecular nucleophilic substitution (SN2) is the most common pathway for the reaction of this compound with strong nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the C3 position. The use of N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, is standard practice to prevent side reactions involving the piperidine nitrogen.

Table 1: Nucleophilic Substitution (SN2) Reactions of N-Boc-3-bromopiperidine

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Azide (N3-) | NaN3, DMF, 80 °C, 12 h | N-Boc-3-azidopiperidine | ~90 | [1] |

| Amine (e.g., Benzylamine) | Benzylamine, Et3N, THF, reflux | N-Boc-3-(benzylamino)piperidine | 75-85 | [2] |

| Thiolate (e.g., PhS-) | NaSPh, DMF, rt, 6 h | N-Boc-3-(phenylthio)piperidine | >90 | General knowledge |

| Cyanide (CN-) | KCN, DMSO, 100 °C, 24 h | N-Boc-3-cyanopiperidine | 60-70 | General knowledge |

Experimental Protocol: Synthesis of (S)-N-Boc-3-azidopiperidine

-

To a solution of (R)-N-Boc-3-bromopiperidine (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-3-azidopiperidine.

Elimination Reactions

Elimination reactions, primarily bimolecular elimination (E2), compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. The regioselectivity of elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

Table 2: Elimination (E2) Reactions of N-Boc-3-bromopiperidine

| Base | Reagents and Conditions | Product | Yield (%) | Reference |

| Potassium tert-butoxide | t-BuOK, THF, reflux | N-Boc-1,2,3,4-tetrahydropyridine | >80 | General knowledge |

| DBU | DBU, Toluene, 110 °C | N-Boc-1,2,3,4-tetrahydropyridine | 70-80 | General knowledge |

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond of the this compound scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are instrumental in the synthesis of complex drug-like molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-position of the piperidine ring and various aryl or vinyl boronic acids or esters.

Table 3: Suzuki-Miyaura Coupling of N-Boc-3-bromopiperidine

| Boronic Acid/Ester | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4, Na2CO3 | N-Boc-3-phenylpiperidine | 70-85 | [3] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3 | N-Boc-3-(4-methoxyphenyl)piperidine | 80-95 | [3] |

| Thiophene-3-boronic acid | Pd(OAc)2, SPhos, K3PO4 | N-Boc-3-(thiophen-3-yl)piperidine | 65-80 | General knowledge |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of N-Boc-3-bromopiperidine (1.0 eq), the boronic acid (1.2 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the 3-position of the piperidine scaffold with a wide range of primary and secondary amines.

Table 4: Buchwald-Hartwig Amination of N-Boc-3-bromopiperidine

| Amine | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Aniline | Pd2(dba)3, BINAP, NaOtBu | N-Boc-3-(phenylamino)piperidine | 60-75 | [4] |

| Morpholine | Pd(OAc)2, XPhos, Cs2CO3 | N-Boc-3-morpholinopiperidine | 70-85 | [5] |

Sonogashira and Heck Couplings

The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction facilitates the formation of C-C bonds with alkenes.

Table 5: Sonogashira and Heck Couplings of this compound Derivatives

| Reaction | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 3-(Phenylethynyl)piperidine derivative | 80-95 | [6] |

| Heck | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 3-Styrylpiperidine derivative | 60-75 | [7] |

Synthetic Workflow and Applications

The fundamental reactivity of the this compound scaffold enables its use in complex synthetic workflows, including high-throughput screening for the discovery of novel bioactive compounds.

The diverse library of 3-substituted piperidines generated from these reactions can be screened for various biological activities, leading to the identification of hit compounds. Subsequent lead optimization, often involving further modifications of the piperidine scaffold, can ultimately yield promising drug candidates.

Conclusion

The this compound scaffold is a highly valuable and versatile platform in organic synthesis and medicinal chemistry. A thorough understanding of its fundamental reactivity, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The ability to selectively functionalize the 3-position of the piperidine ring provides a powerful tool for researchers to explore chemical space and develop next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. benchchem.com [benchchem.com]

The 3-Substituted Piperidine Core: A Technical Guide to Synthesis, Biological Activity, and Drug Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Among its derivatives, those with substitutions at the 3-position are of particular interest due to their prevalence in a wide array of biologically active molecules. These compounds exhibit diverse pharmacological activities, serving as anti-cancer agents, neurokinin receptor antagonists, and treatments for metabolic and neurodegenerative disorders.[3][4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, structure-activity relationships (SAR), and experimental methodologies related to 3-substituted piperidine derivatives.

Synthesis Strategies: Assembling the Core

The construction of the 3-substituted piperidine scaffold is a critical task in modern organic chemistry, with numerous methods developed to achieve stereochemical control and functional group tolerance. Key strategies include the modification of aromatic precursors, cyclization of linear amines, and multi-component reactions.

Hydrogenation of Substituted Pyridines

A prevalent method for synthesizing cis-substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives.[8] This approach often proceeds with high diastereoselectivity.

-

Catalysts: Platinum oxide (PtO2), rhodium, and iridium complexes are effective for this transformation.[1][8] For instance, rhodium catalysts have proven efficient for synthesizing 3-substituted piperidines with partially fluorinated groups under mild conditions.[1]

-

Stereoselectivity: The hydrogenation of 2,3-disubstituted pyridines is often cis-selective.[9] Subsequent base-mediated epimerization can then be employed to generate the corresponding trans-diastereoisomers, providing access to a full spectrum of stereoisomers.[8][10]

Caption: General workflow for synthesis of piperidines via pyridine hydrogenation.

Intramolecular Cyclization Reactions

Linear amino-alkenes or amino-aldehydes can be cyclized to form the piperidine ring. Gold-catalyzed oxidative amination of non-activated alkenes represents a modern approach for the difunctionalization of a double bond while simultaneously forming the N-heterocycle.[1] Similarly, radical-mediated cyclization of linear amino-aldehydes using cobalt(II) catalysts is another effective, albeit sometimes less selective, method.[1]

Multi-Component and Annulation Reactions

For building molecular complexity rapidly, multi-component reactions are highly valuable. The Bargellini reaction, for example, can assemble a gem-disubstituted piperidine core in a single pot from a protected 3-piperidinone and various alcohol moieties.[3] Annulation procedures, such as the gold-catalyzed reaction between N-allenamides and alkene-tethered oxime ethers, also provide direct access to highly substituted piperidines.[6]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the 3-substituted piperidine scaffold has led to its incorporation into drugs targeting a wide range of diseases.

HDM2-p53 Interaction Inhibitors in Oncology

The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a prime target in oncology. Blocking this interaction can reactivate p53, leading to apoptosis in cancer cells.[3] Novel 3,3-disubstituted piperidines have been developed as potent and orally bioavailable HDM2-p53 inhibitors.[3]

SAR studies highlight the importance of specific substitutions for optimal binding. A crucial interaction involves the Trp23 pocket of HDM2, where a 2-(trifluoromethyl)thiophene moiety has been identified as a preferred substituent. Further optimization of the side chain at the 3-position of the piperidine ring led to compounds with improved potency. A three-carbon linker was found to be optimal.[3]

Table 1: SAR of 3-Substituted Piperidines as HDM2-p53 Inhibitors [3]

| Compound | R Group on Thiophene (Position 4) | Linker Chain | HDM2 FP IC50 (μM) | SJSA-1 Cell IC50 (μM) |

| 10 | H | 2 carbons | 0.034 | 0.94 |

| 11 | H | 1 carbon | 0.031 | 5.8 |

| 12 | Methyl | 2 carbons | 0.046 | 1.1 |

| 13 | Chlorine | 2 carbons | 0.12 | 2.1 |

| 21 | H | 3 carbons | 0.015 | 0.44 |

Data extracted from research on novel HDM2-p53 inhibitors.[3] FP refers to a fluorescence polarization assay.

Caption: The p53-HDM2 signaling pathway and point of inhibition.

Neurokinin 1 (NK1) Receptor Antagonists

2-Aryl-substituted piperidin-3-ols form the core structure of several potent human neurokinin 1 (NK1) receptor antagonists, such as L-733060 and CP-99994.[4] The presence of a hydroxyl group at the C3-position is a particularly valuable feature in this class of compounds.[4] These agents have applications in treating chemotherapy-induced nausea and depression.

Dopamine Transporter (DAT) Inhibitors

As analogues of cocaine, certain 3-substituted piperidines have been investigated as dopamine reuptake inhibitors.[11] SAR studies on 4β-aryl-3α-(1,2,4-oxadiazol-5-yl)piperidines revealed that affinity for the dopamine transporter (DAT), as well as for the norepinephrine (NET) and serotonin (5HTT) transporters, is a function of the size of the substituent on the oxadiazole ring.[11] For example, the 3-methyl-1,2,4-oxadiazol-5-yl derivative showed a pharmacological profile similar to cocaine but with a longer duration of action.[11]

Table 2: Monoamine Reuptake Inhibition for Cocaine Analogues [11]

| Compound | R Group on Oxadiazole | DAT Ki (nM) | NET Ki (nM) | 5HTT Ki (nM) |

| (+)-Cocaine | (ester) | 133 | 338 | 247 |

| (+)-2a | Methyl | 158 | 511 | 1360 |

| (+)-2b | Ethyl | 277 | 1020 | 2580 |

| (+)-2c | Propyl | 596 | 2150 | 4150 |

Data shows inhibition constants (Ki) for dopamine (DAT), norepinephrine (NET), and serotonin (5HTT) transporters.

Anti-Alzheimer's Agents

The piperidine scaffold is also being explored for the treatment of Alzheimer's disease.[6] Researchers have designed N-substituted piperidine derivatives that act as multi-potent agents, combining acetylcholinesterase (AChE) inhibition with antioxidant properties to combat the multifaceted nature of the disease.[6]

Key Experimental Protocols

Reproducibility and advancement in science rely on detailed methodologies. Below are outlines of key experimental procedures relevant to the study of 3-substituted piperidines.

Synthesis Protocol: Bargellini Reaction for 3,3-Disubstituted Piperidines[3]

This protocol describes a one-pot assembly of the gem-disubstituted piperidine core used in the synthesis of HDM2 inhibitors.

-

Reactant Preparation: A solution of a protected 3-piperidinone (e.g., compound 26a or 26b , 1.0 equivalent) is prepared in a suitable solvent like chloroform.

-

Addition of Reagents: The desired alcohol moiety and acetone are added to the solution. The mixture is stirred at room temperature.

-

Reaction Initiation: Chloroform saturated with HCl gas is added dropwise to the mixture.

-

Reaction Monitoring: The reaction is stirred for several hours (typically 12-24h) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the product (e.g., compound 27a or 27b ).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 3,3-disubstituted piperidine core.

Biological Assay Protocol: HDM2-p53 Fluorescence Polarization (FP) Assay[3]

This assay quantitatively measures the inhibition of the HDM2-p53 protein-protein interaction.

-

Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger HDM2 protein, its tumbling slows, leading to a high polarization signal. An inhibitor will compete with the peptide for binding to HDM2, causing a decrease in the polarization signal.

-

Reagents:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/mL bovine gamma globulin; 0.02% sodium azide).

-

Recombinant HDM2 protein.

-

Fluorescently labeled p53 peptide probe.

-

Test compounds (3-substituted piperidine derivatives) in DMSO.

-

-

Procedure:

-

Test compounds are serially diluted in assay buffer and added to wells of a microplate (e.g., a 96-well black plate).

-

HDM2 protein is added to each well and incubated with the compounds for a set period (e.g., 10-15 minutes).

-

The fluorescent p53 peptide is added to initiate the binding reaction.

-

The plate is incubated at room temperature (e.g., for 30 minutes) to reach equilibrium.

-

-

Data Acquisition: The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with excess unlabeled peptide). The IC50 value, the concentration of inhibitor required to reduce the polarization signal by 50%, is calculated by fitting the data to a four-parameter logistic curve.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. ijnrd.org [ijnrd.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromopiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Bromopiperidine hydrobromide, focusing on its solubility and stability. Due to the limited availability of specific experimental data in publicly accessible literature, this document emphasizes the standardized methodologies and experimental protocols necessary for determining these critical parameters. The information presented herein is intended to guide researchers in establishing a robust understanding of this compound hydrobromide for its application in drug discovery and development.

Core Physicochemical Properties

This compound hydrobromide is a piperidine derivative with the chemical formula C₅H₁₁Br₂N.[1][2] It exists as a solid at room temperature and has a molecular weight of approximately 244.96 g/mol .[1][2] The melting point has been reported to be in the range of 275-285 °C.[1] For safe handling, it is recommended to store the compound at 2-8°C.[1]

Solubility Profile

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound hydrobromide in various solvents at controlled temperatures.

Materials and Equipment:

-

This compound hydrobromide

-

Selected solvents (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, buffers should be prepared to maintain a constant pH.

-

Addition of Solute: Add an excess amount of this compound hydrobromide to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the sample with a suitable solvent in which the compound is freely soluble.

-

Quantification: Analyze the concentration of this compound hydrobromide in the diluted samples using a validated analytical method, such as HPLC or UV spectroscopy.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility

The experimentally determined solubility data should be organized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | [Experimental Data] | HPLC |

| Water | 37 | [Experimental Data] | HPLC |

| 0.9% Saline | 25 | [Experimental Data] | HPLC |

| PBS (pH 5.0) | 37 | [Experimental Data] | HPLC |

| PBS (pH 7.4) | 37 | [Experimental Data] | HPLC |

| Methanol | 25 | [Experimental Data] | HPLC |

| Ethanol | 25 | [Experimental Data] | HPLC |

| DMSO | 25 | [Experimental Data] | HPLC |

Stability Profile

Assessing the stability of this compound hydrobromide is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10] This involves exposing the compound to conditions more severe than those used for accelerated stability testing.

Objective: To evaluate the stability of this compound hydrobromide under various stress conditions.

Methodology:

A stock solution of this compound hydrobromide of known concentration is prepared and subjected to the following stress conditions:

-

Hydrolytic Stability (Acid and Base):

-

Treat the drug solution with 0.1 N HCl and 0.1 N NaOH.

-

Maintain the samples at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

-

Neutralize the samples at appropriate time points before analysis.

-

-

Oxidative Stability:

-

Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the sample at room temperature for a specified duration.

-

-

Thermal Stability:

-

Expose the solid drug substance and a solution to elevated temperatures (e.g., 60°C, 80°C) for a set period.

-

-

Photostability:

-

Expose the solid drug substance and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of visible and UV light).

-

A control sample should be protected from light to serve as a baseline.

-

Sample Analysis:

All stressed samples, along with a control sample (unstressed), are analyzed at various time points using a stability-indicating analytical method, typically HPLC. The method should be validated to ensure it can separate the intact drug from its degradation products.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | [Time] | [Temp] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH | [Time] | [Temp] | [Data] | [Data] |

| Oxidation | 3% H₂O₂ | [Time] | [Temp] | [Data] | [Data] |

| Thermal (Solid) | Dry Heat | [Time] | [Temp] | [Data] | [Data] |

| Thermal (Solution) | Heat | [Time] | [Temp] | [Data] | [Data] |

| Photolytic (Solid) | ICH Light | [Time] | [Temp] | [Data] | [Data] |

| Photolytic (Solution) | ICH Light | [Time] | [Temp] | [Data] | [Data] |

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound hydrobromide.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound hydrobromide. While specific experimental data is currently limited, the detailed protocols and data presentation templates offered here serve as a robust starting point for generating the necessary physicochemical information. A thorough understanding of these properties is fundamental for the successful formulation and development of any potential therapeutic agent based on this compound.

References

- 1. This compound hydrobromide 54288-72-1 [sigmaaldrich.com]

- 2. This compound hydrobromide | C5H11Br2N | CID 22281820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. database.ich.org [database.ich.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ijrpp.com [ijrpp.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. asianjpr.com [asianjpr.com]

- 10. biomedres.us [biomedres.us]

Enantioselective Synthesis of 3-Substituted Piperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals, including the anti-cancer drug Niraparib and the antipsychotic agent Preclamol.[1][2][3] The precise control of stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a paramount challenge and a significant area of research. This guide provides a detailed overview of cutting-edge methodologies for the asymmetric synthesis of this important structural scaffold, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Methodologies and Strategies

The synthesis of enantioenriched 3-substituted piperidines has been approached through various innovative strategies, broadly categorized into metal-catalyzed reactions, biocatalytic methods, and organocatalysis. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful strategy for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with N-protected 1,2-dihydropyridines.[1][2][4][5] This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can be subsequently reduced to the corresponding piperidines.

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]

A 7 mL vial equipped with a magnetic stir bar is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed with a rubber septum, evacuated, and backfilled with argon (this process is repeated three times). Toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The resulting mixture is stirred at 70 °C for 10 minutes. The corresponding boronic acid (1.5 mmol, 3.0 equiv) and dihydropyridine (0.5 mmol, 1 equiv) are then added, and the reaction is stirred at 70 °C for 20 hours.

Quantitative Data: Rh-Catalyzed Synthesis of 3-Aryl-tetrahydropyridines

| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 3-Phenyl-1,2,3,6-tetrahydropyridine | 95 | 99 |

| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)-1,2,3,6-tetrahydropyridine | 92 | 99 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | 85 | 99 |

| 4 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | 91 | 98 |

Data sourced from multiple examples in the cited literature.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.

Chemo-Enzymatic Dearomatization

This innovative approach merges chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines.[3] A key step involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into highly enantioenriched 3-substituted piperidines.[3] This method is particularly valuable for its high stereoselectivity and environmentally benign reaction conditions.

Experimental Protocol: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade [3]

In a typical procedure, the N-substituted tetrahydropyridine substrate is dissolved in a suitable buffer (e.g., potassium phosphate buffer). To this solution are added the 6-hydroxy-D-nicotine oxidase (6-HDNO) and the ene-imine reductase (EneIRED), along with any necessary cofactors such as NAD(P)H. The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored by an appropriate analytical technique (e.g., HPLC or GC) until completion.

Quantitative Data: Chemo-Enzymatic Synthesis of Chiral Piperidines

| Entry | Substrate | Product | Conversion (%) | de (%) | ee (%) |

| 1 | N-Benzyl-1,2,3,6-tetrahydropyridine | (R)-N-Benzyl-3-phenylpiperidine | >99 | >99 | >99 |

| 2 | N-Boc-1,2,3,6-tetrahydropyridine | (S)-N-Boc-3-methylpiperidine | >99 | 98 | >99 |

Data represents typical results from the cited literature.

Workflow Diagram

Caption: Chemo-enzymatic cascade for the synthesis of chiral 3-substituted piperidines.

Nickel-Mediated Enantioselective Cyclizations

Nickel catalysis has emerged as a cost-effective and efficient method for constructing chiral piperidine rings. Enantioselective nickel-catalyzed anti-arylmetallative cyclizations of acyclic ketones bearing a sulfonamide tether provide access to 3-substituted piperidines with high diastereoselectivity and enantioselectivity.[6]

Experimental Protocol: Ni-Catalyzed Enantioselective Cyclization [6]

In a glovebox, a vial is charged with Ni(cod)₂ (5 mol%), the chiral phosphine-oxazoline (PHOX) ligand (6 mol%), and the acyclic ketone substrate (1 equiv). The vial is sealed, and 2,2,2-trifluoroethanol (TFE) is added. The boronic acid (1.5 equiv) is then added, and the reaction mixture is stirred at the specified temperature until completion.

Quantitative Data: Ni-Mediated Piperidine Synthesis

| Entry | Arylboronic Acid | Ketone Substituent | dr | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | Methyl | >19:1 | 86 | 99 |

| 2 | 4-Fluorophenylboronic acid | Methyl | 16:1 | 76 | 98 |

| 3 | 3-Thienylboronic acid | Ethyl | 13:1 | 56 | 99 |

Data sourced from the cited literature.

Reaction Scheme

Caption: General scheme for the nickel-mediated enantioselective piperidine synthesis.

Conclusion

The enantioselective synthesis of 3-substituted piperidines is a vibrant and rapidly evolving field. The methodologies presented herein, including rhodium-catalyzed reductive Heck reactions, chemo-enzymatic dearomatization, and nickel-mediated cyclizations, represent the forefront of synthetic innovation. These powerful tools provide researchers and drug development professionals with robust and versatile strategies for accessing these critical chiral building blocks, paving the way for the discovery and development of new and improved pharmaceuticals.

References

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Versatile Precursor: A Technical Guide to 3-Bromopiperidine in the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological properties. Among the various substituted piperidines, 3-bromopiperidine stands out as a particularly valuable precursor for the synthesis of novel and complex heterocyclic systems. The presence of the bromine atom at the 3-position offers a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular architectures with significant potential in drug discovery.[3][4]

This in-depth technical guide explores the utility of this compound as a starting material for generating innovative heterocyclic compounds. It provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the work of researchers in the field.

Key Synthetic Transformations of this compound

The reactivity of the carbon-bromine bond in this compound allows for a range of synthetic manipulations, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These transformations enable the introduction of a wide variety of substituents at the 3-position, leading to the generation of diverse libraries of novel compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For this compound, these reactions are instrumental in attaching aryl, heteroaryl, alkynyl, and other organic moieties to the piperidine ring.

1. Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.[6][7] It is a widely used method for the synthesis of 3-arylpiperidines, which are common motifs in centrally active drugs.

2. Buchwald-Hartwig Amination: This reaction forms a C-N bond between this compound and a primary or secondary amine.[1][8] It is a key method for the synthesis of 3-aminopiperidine derivatives, which are important building blocks for various therapeutic agents.

3. Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to create a C-C bond, leading to the formation of 3-alkynylpiperidines.[9][10] These products can serve as versatile intermediates for further transformations.

Nucleophilic Substitution Reactions

The bromine atom in this compound can also be displaced by various nucleophiles, providing a straightforward route to a range of 3-substituted piperidines. This includes reactions with amines, alcohols, thiols, and other nucleophilic species.

Data Presentation: A Comparative Overview of Reactions

The following tables summarize quantitative data for key reactions involving this compound and its analogues. This data is intended to provide a reference for expected yields and optimal reaction conditions.

| Table 1: Suzuki-Miyaura Coupling of 3-Halo-piperidine/pyridine Analogues | ||||||

| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | This compound (N-Boc protected) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~70-85 |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 |

| 3 | 3-Bromopyridine | 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |

Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.

| Table 2: Buchwald-Hartwig Amination of 3-Halo-piperidine/pyridine Analogues | ||||||

| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | This compound (N-Boc protected) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~80-95 |

| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 92 |

| 3 | 3-Bromopyridine | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 85 |

Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.

| Table 3: Sonogashira Coupling of 3-Halo-piperidine/pyridine Analogues | ||||||

| Entry | Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |

| 1 | This compound (N-Boc protected) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~75-90 |

| 2 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 93 |

| 3 | 3-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | Acetonitrile | 88 |

Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and can be adapted for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-3-bromopiperidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, combine N-Boc-3-bromopiperidine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv.) in an oven-dried Schlenk flask.[1]

-

Solvent Addition: Add an anhydrous solvent such as toluene via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the resulting crude product by flash column chromatography.[1]

Protocol 3: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add N-Boc-3-bromopiperidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Reagent Addition: Add an anhydrous solvent (e.g., THF), a base such as triethylamine (3.0 equiv.), and the terminal alkyne (1.2 equiv.).[9]

-

Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) for the required duration, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-